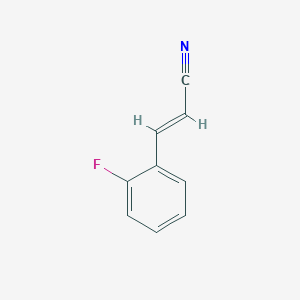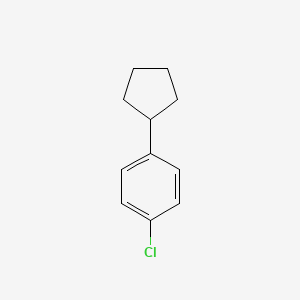
1-Cyclobutylethane-1,2-diol
Vue d'ensemble
Description
1-Cyclobutylethane-1,2-diol is an organic compound with the molecular formula C6H12O2. It features a cyclobutyl group attached to an ethane backbone, which is further substituted with two hydroxyl groups at the 1 and 2 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclobutylethane-1,2-diol can be synthesized through several methods:
Hydroxylation of Alkenes: This involves the direct hydroxylation of an alkene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Hydrolysis of Epoxides: Acid-catalyzed hydrolysis of an epoxide can also produce 1,2-diols.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of diol synthesis can be applied. These include large-scale hydroxylation and epoxide hydrolysis processes, optimized for yield and purity.
Analyse Des Réactions Chimiques
1-Cyclobutylethane-1,2-diol undergoes various chemical reactions:
Major Products:
Oxidation Products: Aldehydes, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction Products: Alcohols or diols.
Substitution Products: Alkyl halides.
Applications De Recherche Scientifique
1-Cyclobutylethane-1,2-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action for 1-Cyclobutylethane-1,2-diol largely depends on its chemical reactivity:
Substitution: The hydroxyl groups can act as nucleophiles, participating in substitution reactions to form new compounds.
Molecular Targets and Pathways:
Hydroxylation Pathways: Involves the addition of hydroxyl groups to alkenes or epoxides.
Oxidation Pathways: Involves the conversion of hydroxyl groups to carbonyl compounds.
Comparaison Avec Des Composés Similaires
1-Cyclobutylethane-1,2-diol can be compared with other similar diols:
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,2-Butanediol: Used in the production of plastics and as a solvent.
Uniqueness:
Propriétés
IUPAC Name |
1-cyclobutylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-6(8)5-2-1-3-5/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIVVUDHEOLCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



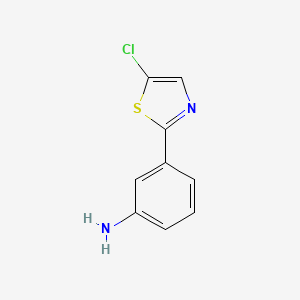
![4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)](/img/structure/B3301809.png)
![4-Methanesulfonyl-N-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propyl)-2-nitroaniline](/img/structure/B3301810.png)
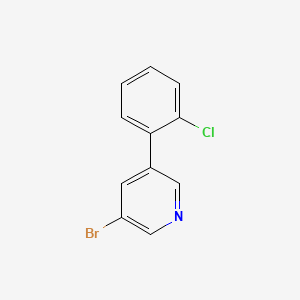

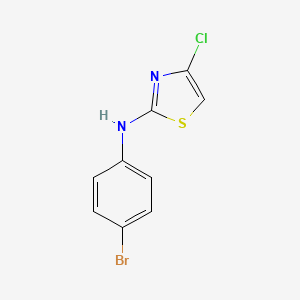
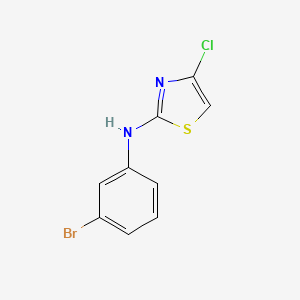
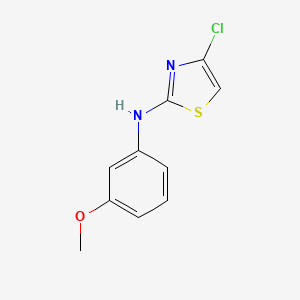

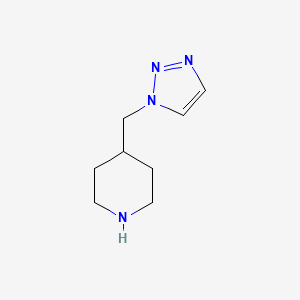
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3301862.png)
